6'-Hydroxymethyl Simvastatin
概要
説明
6’-Hydroxymethyl Simvastatin is a metabolite of Simvastatin, a widely used lipid-lowering agent. Simvastatin belongs to the class of drugs known as statins, which inhibit the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is crucial in the biosynthesis of cholesterol. The hydroxymethyl derivative of Simvastatin is formed through metabolic processes and retains some of the pharmacological properties of the parent compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Hydroxymethyl Simvastatin involves the conversion of iodoepoxides to a cyclic ether via a radical catalytic cycle. This process includes the rearrangement of the epoxycarbinyl radical to the allyloxy radical and the atom-transfer radical reaction. The reaction conditions typically involve mild temperatures and the use of specific catalysts to facilitate the conversion.
Industrial Production Methods
Industrial production of 6’-Hydroxymethyl Simvastatin can be achieved through biocatalyzed synthesis. This method uses enzymes to catalyze the conversion of precursors to the desired product under environmentally friendly conditions. The process is conducted at ambient temperature and often uses water as a reaction medium, reducing the need for harmful solvents and minimizing waste .
化学反応の分析
Types of Reactions
6’-Hydroxymethyl Simvastatin undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 6’-Hydroxymethyl Simvastatin can lead to the formation of ketones or aldehydes, while reduction can yield alcohols.
科学的研究の応用
6’-Hydroxymethyl Simvastatin has several scientific research applications:
作用機序
6’-Hydroxymethyl Simvastatin exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This inhibition reduces the synthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood. The compound also affects various molecular targets and pathways, including the PI3K/AKT/caspase 3 pathway, which is involved in cell survival and apoptosis .
類似化合物との比較
Similar Compounds
Simvastatin: The parent compound, which is widely used as a lipid-lowering agent.
Lovastatin: Another statin with a similar mechanism of action but differing in its pharmacokinetic properties.
Atorvastatin: A statin with a longer half-life and greater potency in lowering cholesterol levels.
Uniqueness
6’-Hydroxymethyl Simvastatin is unique due to its specific metabolic pathway and its ability to retain some pharmacological properties of Simvastatin. Its hydroxymethyl group provides distinct chemical reactivity, making it a valuable compound for studying the metabolism and pharmacokinetics of statins .
生物活性
6'-Hydroxymethyl Simvastatin, a derivative of the well-known statin simvastatin, has garnered interest in pharmacological research due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is primarily utilized in the treatment of hyperlipidemia and related cardiovascular diseases. Its enhanced pharmacokinetic profile compared to simvastatin suggests improved efficacy and safety in clinical settings . The compound is a potent inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, thus effectively lowering LDL cholesterol levels.
The primary mechanism of action for this compound involves the inhibition of HMG-CoA reductase. This inhibition leads to decreased cholesterol synthesis in the liver, resulting in increased uptake of LDL from the bloodstream. The following table summarizes key biochemical pathways affected by this compound:
Biochemical Pathway | Effect | Outcome |
---|---|---|
Cholesterol Synthesis | Inhibition of HMG-CoA reductase | Reduced serum LDL cholesterol levels |
Inflammatory Response | Decreased TNF-α and CRP levels | Reduced inflammation and improved endothelial function |
Antioxidant Activity | Modulation of Paraoxonase-1 (PON1) | Enhanced antioxidant capacity |
Cardiovascular Effects
Clinical studies have demonstrated that this compound significantly reduces the risk of coronary heart disease (CHD) events. In a study involving patients with stable coronary artery disease (CAD), treatment with simvastatin (including its derivatives) resulted in improved endothelial function as measured by flow-mediated dilation (FMD) and reduced inflammatory markers such as C-reactive protein (CRP) and tumor necrosis factor-alpha (TNF-α) .
Case Studies
-
Study on Endothelial Function :
- Objective : To assess the impact of simvastatin on PON1 activity and endothelial function.
- Method : 53 CAD patients were treated with simvastatin for 12 months.
- Results : Significant improvements in FMD were observed, indicating enhanced endothelial function, while PON1 activity remained stable across genotypes .
-
Cholesterol Reduction in Adolescents :
- Objective : Evaluate the efficacy of simvastatin in adolescents with heterozygous familial hypercholesterolemia (HeFH).
- Method : A cohort of adolescents aged 10-17 was treated with simvastatin.
- Results : Notable reductions in total cholesterol and LDL-C levels were achieved, supporting its use in pediatric populations .
Pharmacokinetics and Safety Profile
The pharmacokinetics of this compound indicate that it is rapidly absorbed and metabolized. Following administration, peak plasma concentrations are typically reached within a few hours, with a half-life conducive to once-daily dosing. The safety profile is generally favorable, although some patients may experience mild adverse effects such as gastrointestinal disturbances or myopathy .
Comparative Analysis with Other Statins
The following table compares this compound with other common statins regarding their biological activity and pharmacological properties:
Statin | Primary Action | LDL Reduction (%) | Common Side Effects |
---|---|---|---|
This compound | HMG-CoA reductase inhibition | 30-50 | Myopathy, liver enzyme elevation |
Atorvastatin | HMG-CoA reductase inhibition | 40-60 | Myopathy, gastrointestinal issues |
Rosuvastatin | HMG-CoA reductase inhibition | 45-55 | Myopathy, headache |
特性
IUPAC Name |
[(1S,3R,7S,8S,8aR)-3-(hydroxymethyl)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38O6/c1-5-25(3,4)24(29)31-21-11-16(14-26)10-17-7-6-15(2)20(23(17)21)9-8-19-12-18(27)13-22(28)30-19/h6-7,10,15-16,18-21,23,26-27H,5,8-9,11-14H2,1-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPFRGQBOVFFQM-HGQWONQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。